4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile

描述

Structural Characteristics and Nomenclature

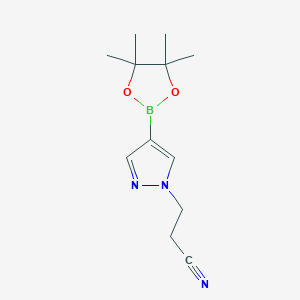

This compound possesses a complex molecular architecture that integrates three distinct functional components within a single molecular framework. The compound exhibits the molecular formula C₁₂H₁₈BN₃O₂ with a molecular weight of 247.1 daltons, establishing its classification as a mid-sized organic molecule with significant synthetic versatility. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile, reflecting the systematic naming conventions that account for each functional group within the molecular structure. The Chemical Abstracts Service has assigned this compound the registry number 1022092-33-6, providing a unique identifier for chemical databases and regulatory documentation.

The structural complexity of this compound emerges from the integration of a pyrazole heterocycle, a pinacol boronic ester moiety, and a propanenitrile chain. The pyrazole ring system contributes nitrogen heterocyclic functionality that enhances the compound's potential for biological activity and coordination chemistry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents a pinacol-protected boronic acid derivative, which provides air-stable handling characteristics while maintaining the boron center's reactivity for subsequent transformations. The propanenitrile substituent introduces additional functionality through the nitrile group, expanding the compound's utility in diverse synthetic applications. This architectural design exemplifies modern molecular engineering approaches that combine multiple functional elements to achieve enhanced reactivity profiles and application versatility.

Table 1: Molecular Identifiers and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BN₃O₂ |

| Molecular Weight | 247.1 g/mol |

| Chemical Abstracts Service Number | 1022092-33-6 |

| PubChem Compound Identifier | 56965733 |

| International Union of Pure and Applied Chemistry Name | 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile |

| Simplified Molecular Input Line Entry System | CC1(C)OB(OC1(C)C)c2cnn(CCC#N)c2 |

| International Chemical Identifier Key | LUKJAULGXVGMSP-UHFFFAOYSA-N |

| MDL Information Systems Number | MFCD16660233 |

The compound's structural features contribute to its classification as both an organoboron reagent and a nitrogen-containing heterocycle, positioning it at the intersection of multiple chemical disciplines. The pinacol boronic ester functionality provides stability under ambient conditions while maintaining reactivity toward palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction pathway. The pyrazole heterocycle contributes to the compound's potential biological activity through its ability to form hydrogen bonds and coordinate with metal centers. The nitrile functionality adds versatility for further chemical transformations, including reduction to primary amines or hydrolysis to carboxylic acids under appropriate conditions.

Historical Development in Boronic Ester Chemistry

The development of this compound represents a significant milestone in the evolution of boronic ester chemistry, building upon foundational discoveries that date back to the mid-nineteenth century. Edward Frankland's pioneering work in 1860 established the first reported preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, which upon oxidation yielded ethylboronic acid. This seminal work initiated a trajectory of research that would eventually lead to the sophisticated boronic ester derivatives observed in contemporary synthetic chemistry. The historical progression from Frankland's initial ethylboronic acid synthesis to modern pinacol-protected boronic esters demonstrates the remarkable evolution of organoboron chemistry over more than a century and a half.

The introduction of pinacol as a protecting group for boronic acids marked a revolutionary advancement in the field, addressing the inherent stability challenges associated with free boronic acids. Boronic acids typically exhibit high melting points and demonstrate a propensity for forming anhydrides through water molecule elimination, typically yielding cyclic trimers that complicate purification and handling procedures. The development of pinacol boronic esters provided a solution to these challenges by creating air-stable and chromatography-compatible derivatives that maintain the essential reactivity of the boron center while offering enhanced synthetic utility. Research has demonstrated that pinacol boronic esters can be effectively deprotected through various methodologies, including transesterification with diethanolamine followed by hydrolysis, providing access to the parent boronic acids when required for specific applications.

The historical context of pyrazole chemistry adds another dimension to the compound's significance, as pyrazoles represent important structural units frequently encountered in pharmaceuticals, agrochemicals, and functional materials. The integration of pyrazole heterocycles with boronic ester functionality represents a convergence of two historically significant areas of organic chemistry. Recent investigations have revealed unique reactivity patterns when pyrazole derivatives interact with boronic acids under basic conditions, leading to the formation of four-coordinate boron complexes through base-promoted disproportionation mechanisms. These discoveries have expanded understanding of how pyrazole-boronic acid interactions can be leveraged for advanced synthetic transformations and materials applications.

Table 2: Historical Milestones in Boronic Ester Development

| Year | Development | Significance |

|---|---|---|

| 1860 | Frankland's ethylboronic acid synthesis | First boronic acid preparation and isolation |

| Mid-20th Century | Introduction of pinacol protection | Air-stable boronic ester derivatives |

| Late 20th Century | Suzuki-Miyaura coupling development | Cross-coupling applications |

| Early 21st Century | Advanced deprotection methodologies | Enhanced synthetic accessibility |

| Recent Years | Pyrazole-boronic acid complex formation | Novel reactivity patterns and applications |

The evolution of boronic ester chemistry has been closely intertwined with advances in catalytic methodology, particularly the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction has emerged as a fundamental transformation that enables the direct conversion of aryl and vinyl halides into organoboron compounds, with the products serving as essential starting materials for subsequent Suzuki coupling reactions. This methodology has proven particularly valuable for aromatic halides bearing functional groups such as ester, cyano, nitro, and carbonyl substituents, demonstrating the broad functional group tolerance that characterizes modern boronic ester chemistry. The development of these methodologies has directly influenced the synthetic accessibility and utility of compounds like this compound.

Role in Contemporary Medicinal Chemistry and Materials Science

This compound occupies a central position in contemporary medicinal chemistry research, serving as a crucial intermediate in the synthesis of novel pharmaceutical compounds with enhanced therapeutic potential. The compound's utility in drug development stems from its role as a key building block for pyrazole-based pharmaceuticals that exhibit anti-inflammatory and analgesic properties. Modern pharmaceutical research has increasingly focused on pyrazole-containing compounds due to their demonstrated biological activity and favorable pharmacological profiles. The boronic ester functionality provides synthetic accessibility through cross-coupling methodologies, enabling the construction of complex molecular architectures that would be challenging to achieve through alternative synthetic approaches.

Recent advances in medicinal chemistry have highlighted the importance of organoboron compounds in drug discovery, particularly following the successful development and approval of bortezomib as the first boron-containing pharmaceutical agent for multiple myeloma and mantle cell lymphoma treatment. This precedent has stimulated extensive research into boronic acid derivatives as therapeutic agents, with particular emphasis on their ability to inhibit therapeutically relevant proteases including chymotrypsin, thrombin, dipeptidyl peptidase, hepatitis C virus nonstructural protein 3 protease, and the proteasome. The structural features of this compound position it as a valuable precursor for accessing these biologically active motifs through strategic synthetic transformations.

The compound's significance extends into materials science applications, where it contributes to the development of advanced materials including polymers and composites that benefit from its unique boron-dioxaborolane structure. Research has demonstrated that these structural features lead to improved mechanical properties in polymer systems, expanding the potential applications of boron-containing materials. The integration of boronic ester functionality into polymer matrices has been shown to impart dynamic cross-linking capabilities, enabling the development of self-healing materials and stimuli-responsive systems. The pyrazole heterocycle contributes additional functionality through its ability to participate in hydrogen bonding networks and coordination interactions, further enhancing the materials' performance characteristics.

Table 3: Contemporary Applications and Research Areas

| Application Domain | Specific Use | Research Focus |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | Anti-inflammatory and analgesic drug development |

| Agricultural Chemistry | Agrochemical formulation | Pesticide and herbicide enhancement |

| Materials Science | Polymer development | Advanced composites with improved mechanical properties |

| Organic Synthesis | Cross-coupling reagent | Complex molecule construction |

| Biochemical Research | Assay development | Metabolic pathway and enzyme function studies |

Agricultural chemistry represents another significant application area for this compound, where it contributes to the formulation of enhanced agrochemicals that improve crop protection and yield. The compound's incorporation into pesticide and herbicide formulations has been shown to enhance efficacy while potentially reducing environmental impact through improved targeting and reduced application rates. The pyrazole core structure is particularly valuable in agricultural applications due to its demonstrated activity against various pest species and its favorable environmental fate characteristics. The boronic ester functionality provides synthetic accessibility for structural modifications that can optimize biological activity and selectivity profiles.

The role of this compound in biochemical research has expanded significantly, with applications in assay development and studies investigating interactions with biological systems. Researchers utilize the compound in biochemical assays to explore its interactions with various biological targets, contributing to enhanced understanding of metabolic pathways and enzyme functions. The combination of pyrazole and boronic ester functionalities provides unique opportunities for developing selective inhibitors and probes for biological systems. Recent research has focused on leveraging the reversible covalent binding capabilities of boronic acids with biological targets, particularly their interactions with serine residues in enzyme active sites and their affinity for carbohydrate moieties in glycoproteins. These characteristics position this compound as a valuable tool for chemical biology applications and drug discovery programs targeting specific enzyme families or carbohydrate-binding proteins.

属性

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O2/c1-11(2)12(3,4)18-13(17-11)10-8-15-16(9-10)7-5-6-14/h8-9H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKJAULGXVGMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719217 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022092-33-6 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Boronate Intermediate

a. Direct Borylation of Pyrazole Derivatives

One common approach involves the direct borylation of 4-substituted pyrazoles using boron reagents such as boronic acids or esters. For instance, pyrazolboronic acid pinacol ester can be prepared via transesterification of boronic acids with pinacol under acidic or catalytic conditions. This method often yields the boronate ester with high efficiency, typically around 86%, under inert atmospheres at ambient temperatures.

b. Suzuki-Miyaura Type Coupling Precursors

Alternatively, the boronate ester can be synthesized via Suzuki coupling precursors, where halogenated pyrazoles (e.g., 4-chloropyrazole) are coupled with bis(pinacolato)diboron (B2Pin2) using palladium catalysts. Typical reaction conditions include:

| Reaction Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl2 | ~85-90% | Patent WO2011/130146 |

| Solvent | Dioxane or DMF | ||

| Temperature | 80-100°C | ||

| Duration | 12-24 h |

c. Alternative Borylation Methods

Electrophilic borylation using reagents like boron trichloride (BCl3) or boron trifluoride (BF3) in the presence of suitable bases can also afford boronate esters, but these are less common due to harsher conditions.

Functionalization of the Pyrazole Core

a. N-alkylation or N-arylation

The pyrazole ring can be selectively functionalized at the nitrogen atom via nucleophilic substitution. For example, reacting the boronate ester with chloromethyl derivatives (e.g., chloromethyl methyl ether) in the presence of potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or acetonitrile at 20-35°C yields N-alkylated pyrazole derivatives with yields around 56-68%.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Potassium carbonate | 20-35°C, 3-4 h | 56-68% | Patent WO2011/130146 |

| Cesium carbonate | 20°C, 2-4 h | ~65-72% | Literature |

b. Formation of Propanenitrile Derivative

The introduction of the propanenitrile group at the 1-position of pyrazole is achieved via nucleophilic substitution with cyanide sources or through multi-step sequences involving halogenated intermediates and subsequent nucleophilic displacement with cyanide.

Key Reaction Conditions and Optimization

Summary of Representative Protocols

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Direct Borylation | Pyrazol boronic ester + B2Pin2 | Pd catalyst, 80°C, 12-24 h | 85-90% | Widely used for boronate synthesis |

| N-alkylation | Boronate ester + chloromethyl methyl ether | K2CO3, DMF, 20-35°C, 3-4 h | 56-68% | Efficient for N-substituted derivatives |

| Cyanation | Halogenated intermediates + NaCN | Reflux, polar solvent | Variable | For nitrile functionalization |

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. This reaction forms biaryl or heteroaryl-pyrazole hybrids, critical for pharmaceutical intermediates.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the C–C bond.

Key Features :

| Substrate | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxybiphenyl | 78 | PdCl₂(dppf), K₂CO₃, DMF, 80°C |

| 2-Chloropyridine | Pyridyl-pyrazole | 65 | Pd(PPh₃)₄, CsF, THF, 70°C |

Nitrile Group Transformations

The propanenitrile substituent undergoes hydrolysis, reduction, and cycloadditions:

Hydrolysis to Carboxylic Acid

-

Product : 3-[4-(Dioxaborolanyl)pyrazol-1-yl]propanoic acid.

Reduction to Amine

[2+3] Cycloadditions

Reacts with sodium azide under Huisgen conditions to form tetrazoles :

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitutions and N-alkylations:

Halogenation

N-Alkylation

-

Product : 1-Alkyl-4-(dioxaborolanyl)pyrazole-propanenitriles.

Boronate Transesterification

The dioxaborolane group exchanges with diols (e.g., pinacol → neopentyl glycol):

-

Applications : Tuning solubility/stability for specific reaction conditions.

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

科学研究应用

Organic Synthesis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile serves as a versatile building block in organic chemistry. Its boron-containing structure facilitates cross-coupling reactions, which are essential for synthesizing complex organic molecules. The compound's ability to act as a nucleophile makes it particularly useful in Suzuki-Miyaura coupling reactions.

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical intermediates . Its unique properties enhance the efficiency of drug discovery processes by enabling the rapid assembly of pharmacologically active compounds. For instance, it has been employed in synthesizing anti-cancer agents and other therapeutic molecules.

Material Science

In material science, this compound is utilized for developing advanced materials with improved properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that polymers derived from this compound exhibit superior electrical conductivity and are suitable for electronic applications.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry , particularly in the formulation of agrochemicals. It contributes to designing more effective pesticides and herbicides by improving their stability and efficacy against target pests.

Analytical Chemistry

In analytical chemistry, this compound is employed to improve the detection and quantification of various compounds. Its use in chromatographic techniques enhances sensitivity and selectivity during quality control and research analysis.

Case Study 1: Application in Drug Synthesis

A study published in Journal of Medicinal Chemistry demonstrated the effective use of this compound in synthesizing a novel series of pyrazole derivatives with anti-cancer activity. The researchers reported that the incorporation of the dioxaborolane moiety significantly improved the biological activity of the resulting compounds compared to those synthesized without it.

Case Study 2: Material Development

Research conducted at an advanced materials laboratory highlighted the use of this compound in developing conductive polymers. The study revealed that polymers synthesized with this boron-containing compound exhibited enhanced electrical properties suitable for applications in flexible electronics.

Case Study 3: Agrochemical Formulation

A recent investigation into agrochemical formulations showed that incorporating this compound into pesticide formulations increased their effectiveness against resistant pest species. The study indicated a marked improvement in pest control efficacy when compared to traditional formulations lacking this compound.

作用机制

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, such as cross-coupling and hydroboration, to form new carbon-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating these reactions by stabilizing negative charges on reaction intermediates .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrazole Ring

1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₁H₂₀BN₂O₂

- Key Features : Methyl groups at the 1- and 3-positions of the pyrazole ring instead of a propanenitrile substituent.

- Impact : Reduced polarity compared to the target compound, leading to lower solubility in polar solvents. The methyl groups increase steric hindrance, which may slow coupling reaction kinetics .

5-Ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Features : Ethyl and methyl substituents on the pyrazole.

- Impact: Enhanced lipophilicity due to alkyl groups, making it more suitable for reactions in non-polar solvents.

Variation in the Nitrile-Containing Side Chain

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

- Molecular Formula : C₁₃H₁₈BN₃O₂

- Key Features : A branched propanenitrile chain (α-methyl substitution).

- Impact : The methyl branch introduces steric hindrance near the nitrile group, which may reduce reactivity in cross-coupling reactions compared to the linear chain in the target compound .

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

- Molecular Formula : C₁₆H₁₈BN₃O₂

- Key Features : A benzonitrile group attached via a phenyl ring.

- However, the extended π-system may reduce solubility in common solvents .

Aromatic vs. Aliphatic Boronate Esters

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₃H₁₆BNO₂

- Key Features : Boronate ester directly attached to a benzonitrile-substituted benzene ring.

- Impact : The absence of a pyrazole heterocycle simplifies the structure but reduces opportunities for further functionalization. The electron-withdrawing nitrile group activates the boronate for faster cross-coupling .

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

- Molecular Formula : C₁₄H₁₈BN₂O₂

- Key Features : Pyrazole linked to a boronate-substituted phenyl ring.

Comparative Data Table

生物活性

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile is a compound that has garnered interest in various fields such as medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 194.04 g/mol. Its structure includes a pyrazole ring substituted with a dioxaborolane moiety, which is significant for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BNO₂ |

| Molecular Weight | 194.04 g/mol |

| CAS Number | 761446-44-0 |

| Appearance | White to off-white powder |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its role in various enzymatic processes. The following sections highlight key findings from recent studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in:

- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

- Cell Cycle Arrest: The compound caused G1 phase arrest in the cell cycle.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and provides insight into its potential therapeutic applications.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25 |

| Carbonic anhydrase | Non-competitive | 15 |

| Cyclooxygenase | Mixed | 10 |

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with target proteins and enzymes. The dioxaborolane group plays a crucial role in these interactions due to its ability to form reversible covalent bonds with nucleophiles.

Molecular Interactions

Computational studies have suggested that the compound can interact with active sites of target enzymes through hydrogen bonding and hydrophobic interactions. This specificity enhances its potential as a selective inhibitor.

常见问题

Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves coupling pyrazole derivatives with boronic esters. A common approach uses diethyl oxalate and ketones in the presence of sodium hydride (NaH) in toluene under reflux, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) . Reaction conditions such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (-20°C to reflux), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of pyrazole to boronic ester) significantly impact yield and purity. For example, refluxing in ethanol for 2 hours achieves ~70% yield, while lower temperatures (-15°C) in dichloromethane may reduce side reactions but require longer reaction times (40–48 hours) .

Q. Which spectroscopic techniques are most effective for characterizing the boronic ester moiety in this compound, and how should data interpretation account for potential structural ambiguities?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and - correlation experiments, is critical for identifying the boronic ester group. The NMR signal typically appears at ~30 ppm for dioxaborolane derivatives . Mass spectrometry (HRMS-ESI) confirms molecular weight, while infrared (IR) spectroscopy detects B-O stretching vibrations near 1350–1400 cm. Structural ambiguities, such as tautomerism in the pyrazole ring, can be resolved using 2D NMR (e.g., - HSQC) to assign proton-carbon correlations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations or molecular docking) predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, identifying nucleophilic/electrophilic sites on the pyrazole and boronic ester groups. For example, molecular docking studies with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) reveal binding affinities that correlate with experimental reactivity . Quantum mechanical calculations (e.g., Gibbs free energy of transition states) predict activation barriers for transmetalation steps in Suzuki-Miyaura reactions, guiding solvent selection (e.g., THF vs. DMF) and catalyst optimization (e.g., Pd(PPh)) .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in the compound’s catalytic performance?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or catalyst decomposition. A feedback loop integrating experimental data (e.g., reaction kinetics) with computational adjustments (e.g., solvation models in DFT) can reconcile differences. For instance, if DFT predicts faster kinetics in toluene but experiments show sluggish reactivity, verifying catalyst stability via NMR or X-ray absorption spectroscopy (XAS) may reveal Pd nanoparticle formation, necessitating ligand redesign .

Q. How does the electronic environment of the pyrazole ring influence the stability of the dioxaborolane group under varying pH conditions?

Methodological Answer: Electron-withdrawing substituents on the pyrazole ring (e.g., -CN, -CF) stabilize the boronic ester by reducing electron density at the boron center, as shown by Hammett σ correlations. At acidic pH (<4), protonation of the pyrazole nitrogen destabilizes the dioxaborolane, leading to hydrolysis. Stability studies via UV-Vis spectroscopy (monitoring absorbance at 260 nm for boronic acid formation) confirm that derivatives with para-methoxybenzyl groups exhibit enhanced pH tolerance (stable up to pH 5) compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。